2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

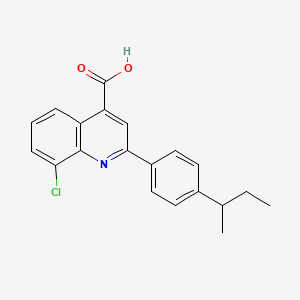

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by its molecular formula C20H18ClNO2 and molecular weight of 339.82 grams per mole. The compound represents a sophisticated quinoline derivative where the quinoline core serves as the primary heterocyclic framework, functionalized with a chlorine substituent at the 8-position and a carboxylic acid group at the 4-position. The 2-position bears a 4-sec-butylphenyl substituent, creating a structure with significant steric and electronic considerations that influence its overall molecular geometry and crystalline packing arrangements.

Crystallographic investigations of compounds with the identical molecular formula C20H18ClNO2 have revealed important structural parameters that provide insight into the three-dimensional arrangement of this quinoline derivative. The crystal system exhibits orthorhombic symmetry with space group symbol Pbca, indicating a specific arrangement of molecules within the unit cell that maximizes intermolecular interactions while minimizing steric conflicts. The unit cell parameters demonstrate cell length a = 14.0434(9) Angstroms, cell length b = 13.6783(8) Angstroms, and cell length c = 16.8919(10) Angstroms, with all cell angles measuring 90.00 degrees as expected for an orthorhombic system.

The crystallographic data further reveals a block crystal morphology, suggesting well-ordered molecular packing that facilitates accurate structural determination through single-crystal techniques. Data collection at 120(2) Kelvin provides optimal conditions for minimizing thermal motion effects, allowing for precise determination of atomic positions and bond lengths. The refinement results indicate excellent structural quality with R Factor (Obs) = 0.0353 and R Factor (All) = 0.0476, demonstrating high reliability in the determined crystal structure.

X-ray crystallography serves as the primary method for characterizing the atomic structure of materials and differentiating materials that appear similar in other experimental approaches. For quinoline derivatives like this compound, X-ray crystallography provides crucial information about bond lengths, bond angles, and intermolecular interactions that govern the compound's solid-state properties. The technique reveals how the crystalline structure causes incident X-ray beams to diffract in specific directions, enabling crystallographers to produce three-dimensional pictures of electron density and atomic positions.

Related quinoline carboxylic acid derivatives demonstrate similar crystallographic behavior, with molecular crystal structures comprising neutral units and specific packing arrangements driven by intermolecular contacts. These compounds typically exhibit planar quinoline nuclei with phenyl substituents showing varying degrees of rotation depending on crystal packing requirements rather than steric effects. The crystal packing often involves C-H···O interactions, π-π stacking, and halogen intermolecular contacts that contribute to the overall three-dimensional supramolecular network formation.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound employs multiple complementary techniques to elucidate structural features and electronic properties. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals functional group characteristics, and ultraviolet-visible spectroscopy elucidates electronic transitions and optical properties.

Nuclear magnetic resonance analysis of quinoline carboxylic acid derivatives typically reveals characteristic chemical shift patterns that reflect the electronic environment of each nucleus. The carboxylic acid functionality exhibits distinct chemical shifts in both proton and carbon-13 nuclear magnetic resonance spectra, with the carboxylic acid hydroxyl proton appearing in the range of 10-13 parts per million in deuterated dimethyl sulfoxide solutions. The quinoline aromatic protons display characteristic multipicity patterns reflecting their unique chemical environments, while the sec-butyl substituent contributes distinct alkyl proton signals in the aliphatic region.

For related quinoline compounds, typical nuclear magnetic resonance data demonstrates the complexity of these molecular systems. The quinoline protons appear as distinct signals: H-8 at approximately 7.91 parts per million as a doublet with coupling constant 9 Hertz, H-7 at 8.12 parts per million as a double doublet, and H-5 at 9.12 parts per million as a doublet with coupling constant 2 Hertz. The phenyl substituent protons contribute additional aromatic signals in the 7.9-8.5 parts per million range, while the carboxylic acid proton appears as a broad singlet around 13.00 parts per million.

Infrared spectroscopy provides crucial functional group identification through characteristic vibrational frequencies. The spectroscopic analysis reveals specific absorption bands that correspond to different molecular vibrations within the compound structure. Key infrared absorption frequencies for quinoline carboxylic acid derivatives include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic acid hydroxyl stretch | 3600-2500 | Strong |

| Aromatic carbon-hydrogen stretch | 3100-3000 | Weak |

| Aliphatic carbon-hydrogen stretch | 2950-2840 | Weak |

| Carbonyl stretch (carboxylic acid) | 1740-1720 | Strong |

| Aromatic carbon-carbon stretch | 1600-1400 | Weak |

| Carbon-chlorine stretch | 800-600 | Strong |

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of the quinoline chromophore system. For quinoline derivatives, the absorption spectrum typically exhibits multiple absorption bands corresponding to different electronic transitions. The primary quinoline chromophore shows absorption wavelength at 204 nanometers with absorption epsilon of 27,000, indicating strong electronic transitions characteristic of the heterocyclic aromatic system. Additional absorption bands may appear at longer wavelengths depending on the specific substitution pattern and electronic effects of the substituents.

Theoretical ultraviolet-visible calculations for related quinoline compounds demonstrate absorption maxima around 246.23 nanometers and 238.73 nanometers with corresponding excitation energies of 5.03 electron volts and 5.19 electron volts respectively. The maximum absorption peak at 246.23 nanometers corresponds to π→π* transitions within the quinoline system, reflecting the extended conjugation and aromatic character of the heterocyclic framework. These electronic transitions provide valuable information about the compound's electronic structure and potential applications in photochemical processes.

Computational Chemistry Studies (Density Functional Theory, Molecular Docking)

Computational chemistry investigations of this compound employ advanced theoretical methods to understand molecular properties, electronic structure, and potential biological activities. Density functional theory calculations provide accurate predictions of molecular geometry, electronic properties, and spectroscopic characteristics, while molecular docking studies explore potential interactions with biological targets.

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide comprehensive molecular characterization for quinoline derivatives. These computational studies reveal important molecular properties including optimized geometrical structures, electronic energy distributions, and vibrational characteristics. The calculations demonstrate that quinoline carboxylic acid derivatives typically exhibit non-planar geometries due to the complex interplay between the quinoline core, phenyl substituents, and functional groups.

Key computational parameters derived from density functional theory calculations include electronic energy, heat capacity, entropy, thermal energy, polarizability, and dipole moment. These properties provide fundamental insights into molecular behavior and potential applications. The dipole moment calculations reveal the charge distribution within the molecule, while polarizability values indicate the molecule's response to external electric fields. Heat capacity calculations provide important thermodynamic information relevant to protein folding and binding interactions.

The molecular electrostatic potential analysis reveals the distribution of electronic charge across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions. This analysis proves particularly valuable for understanding binding interactions with biological targets and predicting molecular recognition patterns. The electrostatic potential maps highlight the carboxylic acid group as a region of significant negative potential, while aromatic regions exhibit varying electrostatic characteristics depending on the electronic effects of substituents.

Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides crucial information about electronic transitions and chemical reactivity. The energy gap between these frontier orbitals determines the compound's electronic excitation characteristics and relates directly to the observed ultraviolet-visible absorption spectra. Natural bond orbital analysis reveals charge delocalization patterns and electronic structure details that govern molecular stability and reactivity.

Molecular docking studies investigate potential biological activities by examining binding interactions with protein targets. These computational investigations typically employ programs such as AutoDock to predict binding affinities and interaction patterns. For quinoline derivatives, molecular docking studies often focus on antimicrobial targets, enzyme active sites, and other therapeutically relevant proteins. The docking calculations provide binding energy estimates, hydrogen bond formation patterns, and spatial orientation preferences within protein binding sites.

The computational results demonstrate that quinoline carboxylic acid derivatives exhibit diverse binding capabilities depending on their specific substitution patterns. The presence of both hydrophobic aromatic regions and hydrophilic carboxylic acid functionality creates amphiphilic character that facilitates binding to diverse protein targets. The chlorine substituent modulates electronic properties and potentially enhances binding selectivity through halogen bonding interactions.

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-12H,3H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVMBVAIHQHJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 8th position of the quinoline ring through electrophilic aromatic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the Sec-butyl Group: The sec-butyl group can be attached to the phenyl ring via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Carboxylation: The carboxylic acid group can be introduced at the 4th position through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Electrophilic substitution using reagents like bromine (Br2) or nucleophilic substitution using reagents like sodium methoxide (NaOCH3).

Major Products

Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.

Reduction: Alcohol or aldehyde derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

This compound has been synthesized and evaluated for its antimicrobial activities. Research indicates that derivatives of quinoline-4-carboxylic acid exhibit potent antibacterial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that certain synthesized compounds showed inhibition zones significantly larger than controls, indicating strong antibacterial properties .

Anticancer Activity

The chloroquinoline core is known for its ability to intercalate with DNA, disrupting its function and leading to cell death in cancer cells. In vitro studies have shown that 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid and its derivatives can inhibit the growth of cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in studies related to enzyme inhibition, particularly targeting DNA gyrase, which is crucial for bacterial DNA replication. Molecular docking studies have revealed that it binds effectively within the active site of the enzyme, providing insights into its mechanism of action and potential for drug development against bacterial infections .

Receptor Binding Studies

Research has explored the interaction of this compound with various biological receptors, contributing to the understanding of its role in modulating biological pathways. The ability to inhibit specific enzymes or receptors can lead to new therapeutic strategies for treating diseases such as cancer and infections .

Material Science

Development of Novel Materials

this compound is investigated for its potential use in creating novel materials with unique electronic or optical properties. These materials are being explored for applications in coatings and polymers that require enhanced durability and chemical resistance .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Activity Study

A series of quinoline derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, with some showing inhibition zones greater than 13 mm against resistant strains . -

Anticancer Research

In a study focusing on the anticancer properties of quinoline derivatives, several compounds were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that certain derivatives had IC50 values indicating potent activity against lung and colon cancer cells, thus highlighting their therapeutic potential . -

Material Development Research

Researchers have explored the incorporation of quinoline derivatives into polymer matrices to enhance their mechanical properties and resistance to degradation. The resulting materials demonstrated improved performance in harsh environments, indicating their applicability in industrial settings .

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: The compound can inhibit enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.

DNA Intercalation: Quinoline derivatives are known to intercalate into DNA, disrupting DNA replication and transcription, which can lead to anticancer effects.

Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The activity and properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Bulk and Lipophilicity : The sec-butyl group in the target compound increases steric bulk and lipophilicity compared to phenyl (6b) or benzodioxolyl . This may enhance membrane permeability but reduce aqueous solubility.

- Halogen Effects : The 8-chloro substituent in the target compound and 6b contrasts with 6-chloro or 2,4-dichloro analogs (e.g., ). Chlorine at the 8-position may optimize steric and electronic interactions in Mtb enzyme binding pockets .

- Synthetic Accessibility : The target compound’s low yield (15.5%) compared to analogs like 1p (62% yield) suggests synthetic challenges, possibly due to steric hindrance during coupling reactions .

Biological Activity

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and data tables.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antibacterial properties. The antibacterial activity was evaluated against various strains, including Staphylococcus aureus and Escherichia coli , using the agar diffusion method.

Table 1: Antibacterial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 64 μg/mL |

| This compound | E. coli | 128 μg/mL |

| Ampicillin | S. aureus | 32 μg/mL |

| Gentamicin | E. coli | 16 μg/mL |

The compound exhibited a MIC of 64 μg/mL against S. aureus, which is competitive with standard antibiotics like ampicillin and gentamicin, indicating its potential as an antibacterial agent .

Cytotoxicity Studies

In addition to its antibacterial properties, the cytotoxic effects of this compound were assessed using the MTT assay on RAW 264.7 mouse macrophage cell lines. The results indicated that the compound has a relatively low cytotoxicity profile.

Table 2: Cytotoxicity Results

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 98.2 |

| Ampicillin | 100 |

| Gentamicin | 95 |

The IC50 value for the compound was found to be 98.2 μg/mL , suggesting that it possesses a good safety profile while maintaining efficacy against bacterial strains .

The biological activity of this compound may be attributed to its ability to modulate kinase enzymes involved in various cellular processes, including angiogenesis and cancer progression. The compound has shown potential in targeting specific receptor tyrosine kinases such as Tie-2, which plays a crucial role in endothelial cell function and vascularization processes .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives highlighted that structural modifications can enhance antibacterial activity. The presence of longer side chains in compounds was correlated with increased potency against bacterial strains, particularly E. coli .

- Cancer Research : In another study focusing on quinoline derivatives, it was observed that compounds similar to this compound exhibited selective inhibition of certain kinases associated with cancer cell proliferation. This suggests that further exploration into its anticancer properties could be beneficial .

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include the carboxylic acid proton (δ ~12–13 ppm, broad) and aromatic protons (δ 7–9 ppm). The sec-butyl group shows distinct splitting patterns (δ 0.8–1.6 ppm) .

- HRMS : Confirm molecular ion [M+H]+ matching the theoretical mass (C₂₀H₁₈ClNO₂: 339.10 g/mol) .

- X-ray crystallography : Single-crystal analysis resolves substituent positions and planarity of the quinoline core, as demonstrated in structurally similar analogs .

What solvent systems are optimal for solubility and stability during biological assays?

Basic Research Question

Quinoline carboxylic acids are often poorly water-soluble. Recommended solvents include DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Sonication or mild heating (≤40°C) aids dissolution. Stability studies in DMSO at −20°C show no degradation for >6 months in related compounds .

How do substituents on the quinoline core influence biological activity, particularly against Mycobacterium tuberculosis?

Advanced Research Question

Structure-activity relationship (SAR) studies in analogs reveal:

- The 8-chloro group enhances lipophilicity and membrane penetration, critical for antimycobacterial activity (MIC values ~1–10 µM) .

- The sec-butylphenyl moiety increases steric bulk, potentially improving target binding (e.g., InhA enzyme inhibition).

- Carboxylic acid at position 4 is essential for metal chelation or hydrogen bonding with bacterial targets .

What crystallization methods yield high-quality single crystals for X-ray diffraction studies?

Advanced Research Question

Slow evaporation of a THF/MeOH (1:1) mixture at 4°C produces suitable crystals. For analogs, this method achieved R-factors <0.05, with C–C bond precision ≤0.003 Å . Inclusion of lattice solvents (e.g., water) may require controlled humidity during crystal growth.

How should researchers address contradictions in reported synthetic yields for similar quinoline derivatives?

Advanced Research Question

Yield discrepancies (e.g., 15% vs. 62% in biphenyl analogs ) arise from:

- Reaction scale : Smaller scales (<1 mmol) often suffer from inefficiencies.

- Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) and ligand ratios.

- Byproduct formation : Use TLC (Rf ~0.1–0.5 in EtOAc/MeOH) or HPLC to monitor intermediates.

What in vitro models are recommended for evaluating antimycobacterial activity?

Advanced Research Question

- MIC assays : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 broth. Include rifampicin as a positive control (MIC ~0.06 µg/mL) .

- Cytotoxicity : Test against mammalian cell lines (e.g., Vero or HepG2) to assess selectivity indices (SI >10 is desirable) .

How can researchers mitigate challenges in chromatographic purification due to the compound’s polarity?

Advanced Research Question

- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA additive enhances peak resolution).

- Ion-pair chromatography : Tetrabutylammonium bromide improves retention of the carboxylic acid group .

What computational methods predict the compound’s photostability and degradation pathways?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., C–Cl bond cleavage under UV light).

- LC-MS/MS : Monitor degradation products (e.g., dechlorinated quinoline derivatives) under accelerated light stress .

How can metabolite identification be streamlined for pharmacokinetic studies?

Advanced Research Question

- In vitro microsomal assays : Use liver microsomes (human or murine) with NADPH cofactors.

- LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at sec-butyl group) and phase II glucuronides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.